molecular formula C14H7FN4O B8309899 3-(Pyridin-2-yl)-5-(5-cyano-2-fluorophenyl)-1,2,4-oxadiazole

3-(Pyridin-2-yl)-5-(5-cyano-2-fluorophenyl)-1,2,4-oxadiazole

Cat. No.: B8309899
M. Wt: 266.23 g/mol
InChI Key: XSSZLJOBDAUFAM-UHFFFAOYSA-N
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Description

“3-(Pyridin-2-yl)-5-(5-cyano-2-fluorophenyl)-1,2,4-oxadiazole” is a heterocyclic compound that contains a pyridine ring, a cyano group, a fluorophenyl group, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-(Pyridin-2-yl)-5-(5-cyano-2-fluorophenyl)-1,2,4-oxadiazole” typically involves the formation of the oxadiazole ring through cyclization reactions. One common method is the reaction of a hydrazide with a nitrile oxide. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as triethylamine.

Industrial Production Methods

Industrial production methods for such compounds may involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyridine ring.

    Reduction: Reduction reactions can occur at the cyano group, converting it to an amine.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the pyridine ring.

    Reduction: Amino derivatives from the reduction of the cyano group.

    Substitution: Substituted fluorophenyl derivatives.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the construction of more complex heterocyclic systems.

Biology

In biological research, such compounds may be investigated for their potential as enzyme inhibitors or receptor ligands.

Medicine

Medicinal chemistry applications include the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Industry

In the industrial sector, the compound may be used in the development of new materials, such as polymers or dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of “3-(Pyridin-2-yl)-5-(5-cyano-2-fluorophenyl)-1,2,4-oxadiazole” would depend on its specific application. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access. The molecular targets and pathways involved would vary based on the biological or chemical context.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Pyridyl)-5-phenyl-1,2,4-oxadiazole
  • 3-(2-Pyridyl)-5-(4-cyanophenyl)-1,2,4-oxadiazole
  • 3-(2-Pyridyl)-5-(2-fluorophenyl)-1,2,4-oxadiazole

Uniqueness

The presence of both a cyano group and a fluorophenyl group in “3-(Pyridin-2-yl)-5-(5-cyano-2-fluorophenyl)-1,2,4-oxadiazole” may confer unique electronic and steric properties, making it distinct from other similar compounds. These properties can influence its reactivity, binding affinity, and overall stability.

Properties

Molecular Formula

C14H7FN4O

Molecular Weight

266.23 g/mol

IUPAC Name

4-fluoro-3-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)benzonitrile

InChI

InChI=1S/C14H7FN4O/c15-11-5-4-9(8-16)7-10(11)14-18-13(19-20-14)12-3-1-2-6-17-12/h1-7H

InChI Key

XSSZLJOBDAUFAM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=NOC(=N2)C3=C(C=CC(=C3)C#N)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a similar fashion, 5-cyano-2-fluorobenzoyl chloride was prepared from 5-cyano-2-fluorobenzoic acid (185 mg, 1.12 mmol). Treatment of the acid chloride with pyrid-2-ylamidoxime (1.153 g, 1.12 mmol) and triethylamine (340 mg, 3.36 mmol) in dichloromethane (3 mL), followed by heating in dimethylformamide (2 mL) at 120° C. for 16 hours, afforded 17 mg (6%) of 3-(2-pyridyl)-5-(5-cyano-2-fluorophenyl)-1,2,4-oxadiazole.
Quantity
0 (± 1) mol
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reactant
Reaction Step One
Quantity
185 mg
Type
reactant
Reaction Step One
[Compound]
Name
acid chloride
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0 (± 1) mol
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reactant
Reaction Step Two
[Compound]
Name
pyrid-2-ylamidoxime
Quantity
1.153 g
Type
reactant
Reaction Step Three
Quantity
340 mg
Type
reactant
Reaction Step Four
Quantity
2 mL
Type
reactant
Reaction Step Five
Quantity
3 mL
Type
solvent
Reaction Step Six

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